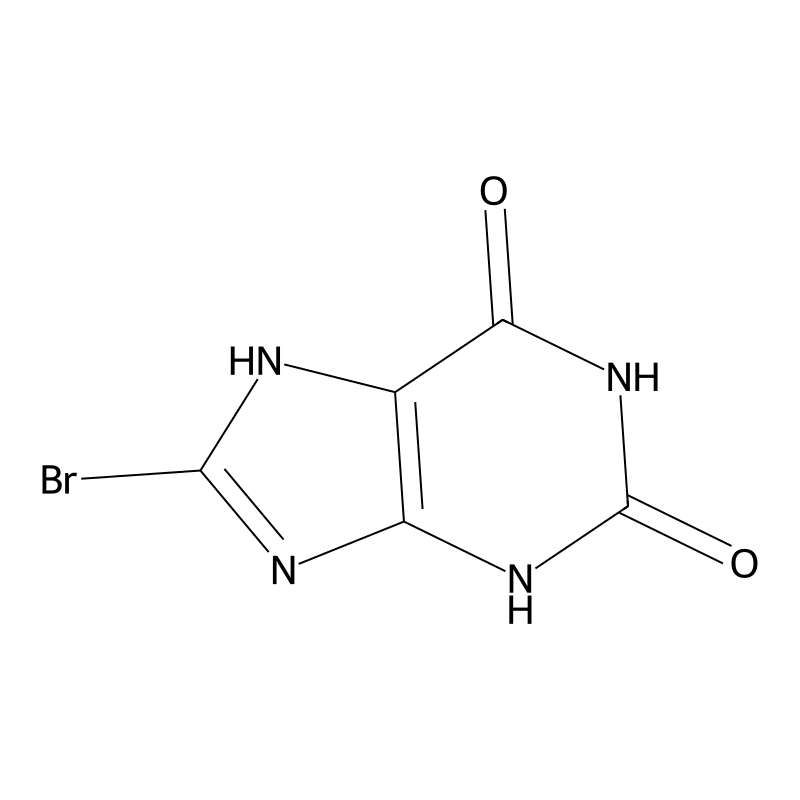8-Bromoxanthine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Microwave-Assisted Reactions
Field: Green Chemistry
Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones via microwave-assisted reactions . These heterocycles are biologically relevant scaffolds .
Methods of Application: The synthesis involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .
Results: The method provides a simple and efficient one-step synthesis of these compounds, with high EcoScale and yields .
Phosphodiesterase 9A Inhibitors
Field: Medicinal Chemistry
Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives, which are potential inhibitors of Phosphodiesterase 9A .
Methods of Application: Two synthesis routes have been developed, exploiting the reactivity pattern of the three –NH groups at N 1, N 3 and N 7 position of xanthine . Selective protection and selective deprotection at N 3 and/or N 7 sites of xanthine were key strategies for developing the synthesis schemes .
Results: Eight newly synthesized compounds were evaluated for their biological activity against Phosphodiesterase 9A. All the compounds were found to be promising inhibitors .
Synthesis of Xanthine-Derived Polycyclic Fused Systems
Field: Organic Chemistry
Application Summary: 8-Bromoxanthine is used in the synthesis of 1,3-dialkylxanthine derivatives with fused oxazole, oxazine and oxazepine rings .
Methods of Application: The target compounds are prepared by the reaction of 8-bromopurinedione with oxiranes in pyridine .
Results: This method provides a convenient way to synthesize these complex polycyclic systems .
Xanthine Oxidase Inhibitor
Field: Biochemistry
Application Summary: 8-Bromoxanthine has been examined as an inhibitor of xanthine oxidase .
Methods of Application: The inhibition of xanthine oxidase by 8-bromoxanthine was examined to determine the nature of interaction of purines with the active site of the enzyme .
Results: It was found that 8-bromoxanthine is an inhibitor of xanthine oxidase with a Ki of approximately 400 p . The inhibition is uncompetitive with respect to xanthine .
Synthesis of 1,3,8-Tri Substituted Xanthine Derivatives
Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives .
Results: Eight newly synthesized compounds were evaluated for their biological activity. All the compounds were found to be promising inhibitors .
Synthesis of 8-Substituted Xanthines
Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines via microwave-assisted reactions . These xanthines are biologically relevant scaffolds .
8-Bromoxanthine is a chemical compound with the molecular formula CHBrNO and a CAS number of 10357-68-3. It is classified as a derivative of xanthine, a purine base found in various biological systems. The compound features a bromine atom at the 8-position of the xanthine structure, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
textO ||C1--N--C2| |C3--C4--Br| |N5 C6| |O7 N8
- Inhibition Mechanism: 8-Bromoxanthine competes with xanthine for the active site of xanthine oxidase, thereby reducing the production of uric acid from xanthine. This reaction is crucial in conditions like gout, where uric acid levels need to be controlled .
- Oxidation Reactions: The compound undergoes oxidation under specific conditions, which can lead to the formation of various metabolites that may exhibit different biological activities .
The biological activity of 8-Bromoxanthine has been studied extensively, particularly regarding its role as an inhibitor of xanthine oxidase. Key findings include:
- Xanthine Oxidase Inhibition: Studies indicate that 8-Bromoxanthine effectively inhibits xanthine oxidase, leading to decreased uric acid levels in biological systems .
- Potential Therapeutic Uses: Due to its inhibitory effects on xanthine oxidase, 8-Bromoxanthine may have therapeutic applications in treating hyperuricemia and related conditions such as gout .
The synthesis of 8-Bromoxanthine can be achieved through various chemical methods, including:
- Bromination of Xanthine: The most common method involves brominating xanthine at the 8-position using brominating agents such as N-bromosuccinimide (NBS) under acidic conditions.
- Chemical Modifications: Further modifications can be made to enhance solubility or biological activity by introducing different functional groups at other positions on the xanthine ring.
8-Bromoxanthine has several applications in both research and potential therapeutic contexts:
- Pharmaceutical Research: It is studied for its role in developing new treatments for conditions related to uric acid metabolism.
- Biochemical Studies: Used as a tool compound in research to understand enzyme kinetics and mechanisms involving xanthine oxidase.
Research has focused on understanding how 8-Bromoxanthine interacts with various biological targets:
- Xanthine Oxidase Interaction: Detailed studies have shown that 8-Bromoxanthine alters the kinetics of xanthine oxidase, providing insights into its mechanism of action .
- Metabolic Pathways: Investigations into how this compound affects metabolic pathways involving purines have been conducted, revealing potential impacts on cellular energy metabolism.
Several compounds are structurally or functionally similar to 8-Bromoxanthine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Caffeine | Yes | Stimulant | Methylated derivative of xanthine |
| Theobromine | Yes | Stimulant | Contains two methyl groups |
| 8-Bromocaffeine | Yes | Radiosensitizer | Used in cancer treatment |
| Allopurinol | No | Xanthine oxidase inhibitor | Structural analog without bromination |
8-Bromoxanthine stands out due to its specific bromination at the 8-position, which enhances its inhibitory effect on xanthine oxidase compared to other similar compounds.








